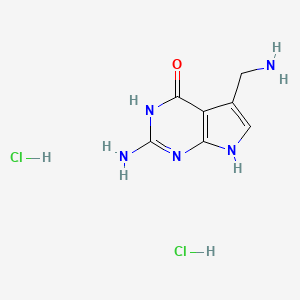
Baclmk
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allosteric Inhibitor of the NS2B-NS3 Protease from Dengue Virus; High Quality Biochemicals for Research Uses
Scientific Research Applications
Electrochemical Treatment of Benzoic Acid (BA) : Research by Garg and Prasad (2015) explored the degradation of benzoic acid (BA) using an electrocoagulation approach. They optimized the process parameters using response surface methodology, achieving significant removal efficiency of BA (Garg & Prasad, 2015).
Assessment of Protein Biomarkers in Human Plasma : Percy et al. (2015) developed an automated method for quantifying protein markers in human plasma. This method, known as 'BAK-76', includes essential materials and tools for performing biomarker discovery or verification studies (Percy et al., 2015).
Bioaccumulation Factors and Chemical Hazard Assessment : Mackay et al. (2016) investigated bioconcentration factors (BCFs) and bioaccumulation factors (BAFs), particularly for hydrophobic substances in aquatic ecosystems. They discussed the use of biomagnification factors (BMFs) and trophic magnification factors (TMFs) in the context of chemical hazard and risk assessment (Mackay et al., 2016).
Barium Chloride and Muscle Injury : Morton et al. (2019) studied the mechanism of muscle injury caused by BaCl2 (Barium Chloride) in a mouse model. They discovered that BaCl2 induces muscle damage through depolarization of the sarcolemma, leading to Ca2+ overload, transient contraction, proteolysis, and membrane rupture (Morton et al., 2019).
Benzalkonium Chloride (BAK) on Corneal Nerves : Sarkar et al. (2012) investigated the effects of topical application of benzalkonium chloride (BAK) on corneal nerves. They found that BAK-treated corneas exhibited reduced nerve fiber density and aqueous tear production, indicating corneal neurotoxicity (Sarkar et al., 2012).
Benzalkonium Chloride and Antibiotic Resistance : Harrison et al. (2019) studied the effects of benzalkonium chloride (BAC) on antibiotic resistance in a bacterial community. They found that BAC positively selects for bacteria resistant to certain antibiotics, impacting antibiotic resistance profiles in the environment, including in source waters used for drinking water (Harrison et al., 2019).
properties
CAS RN |
1473385-06-6 |
|---|---|
Product Name |
Baclmk |
Molecular Formula |
C20H21ClN2O4 |
Molecular Weight |
388.848 |
IUPAC Name |
N/'-[(2S)-4-chloro-3-oxobutan-2-yl]-N-(4-phenoxyphenyl)butanediamide |
InChI |
InChI=1S/C20H21ClN2O4/c1-14(18(24)13-21)22-19(25)11-12-20(26)23-15-7-9-17(10-8-15)27-16-5-3-2-4-6-16/h2-10,14H,11-13H2,1H3,(H,22,25)(H,23,26)/t14-/m0/s1 |
InChI Key |
QTQSZYAKHJWHHZ-AWEZNQCLSA-N |
SMILES |
CC(C(=O)CCl)NC(=O)CCC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2 |
synonyms |
Biarylchloromethylketone; N-(3-Chloro-1(S)-methyl-2-oxo-propyl)-N/'-(4-phenoxy-phenyl)-succinamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



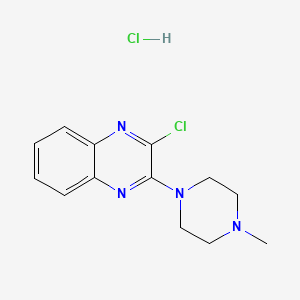
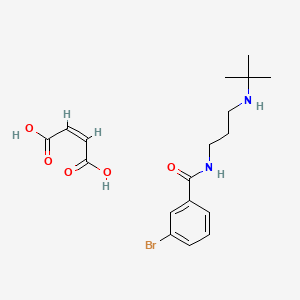
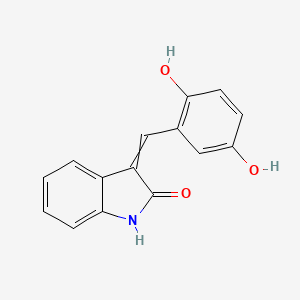
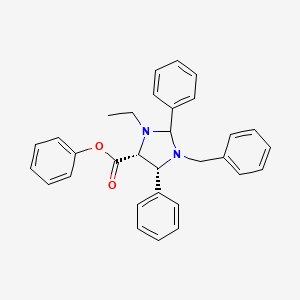
![2-[4-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]-N-(p-tolyl)acetamide](/img/structure/B560437.png)
![1-ethylsulfinyl-N-[(4-hex-5-ynoxyphenyl)methyl]-N-(5-oxohexyl)formamide](/img/structure/B560438.png)
![[2-(4-Hydroxyphenyl)thiazol-4-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B560441.png)
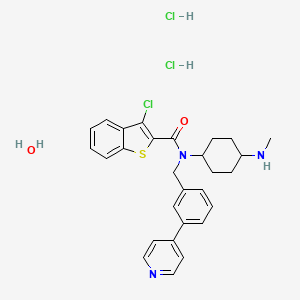
![5-[N-(4-Cyclohexylbenzyl)-N-(4-phenoxybenzoyl)amino]salicylic acid](/img/structure/B560444.png)
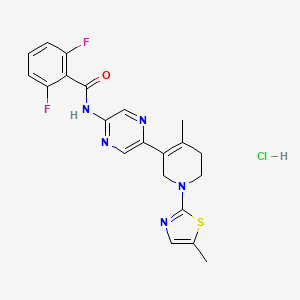
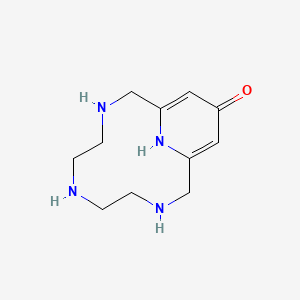
![3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B560448.png)
![2-[3-(4-Chlorophenyl)-1-[2-(4-chlorophenyl)sulfanylphenyl]-3-oxopropyl]sulfanylacetic acid](/img/structure/B560449.png)
